molecular formula C21H21NO4 B3291829 Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 873779-32-9

Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B3291829
CAS No.: 873779-32-9
M. Wt: 351.4 g/mol
InChI Key: AOOOWMISCJTQSP-UHFFFAOYSA-N
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Description

Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chromanone ring fused with a piperidine moiety, protected by a benzyl ester group. These compounds are pivotal intermediates in medicinal chemistry, serving as precursors for acetyl-CoA carboxylase (ACC) inhibitors and anticancer agents .

Properties

IUPAC Name

benzyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-18-14-21(26-19-9-5-4-8-17(18)19)10-12-22(13-11-21)20(24)25-15-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOOWMISCJTQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129713
Record name Phenylmethyl 3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873779-32-9
Record name Phenylmethyl 3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873779-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method starts with the condensation of a chromanone derivative with a piperidine precursor under acidic conditions to form the spirocyclic core. This is followed by esterification with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Derivatization Strategies

  • Benzyl Ester Introduction: While explicit synthesis details for the benzyl variant are sparse, its structure suggests substitution of the tert-butyl group with benzyl via esterification or coupling reactions, similar to methods described for quinoline derivatives .
  • Substituted Analogs : Chloro, bromo, and dimethyl substituents are introduced at the chroman ring’s 6- or 7-positions to modulate bioactivity. For example, tert-butyl 6-chloro-4-oxospiro[...] (CAS 1011482-37-3) is synthesized via halogenation of the intermediate .

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Solubility/Stability
Benzyl 4-oxospiro[...] SCHEMBL467592 C₁₉H₁₉NO₄ 325.36 Benzyl ester Likely lipophilic due to aromatic ester
tert-Butyl 4-oxospiro[...] 849928-22-9 C₁₈H₂₃NO₄ 317.38 tert-Butyl ester Stable under dry conditions
tert-Butyl 6-chloro-4-oxospiro[...] 1011482-37-3 C₁₈H₂₂ClNO₄ 351.83 Chloro Increased polarity vs. parent
tert-Butyl 6,7-dimethyl-4-oxospiro[...] 1013333-61-3 C₂₀H₂₇NO₄ 345.43 Dimethyl Enhanced steric hindrance

Notes:

  • Halogenated derivatives (e.g., 6-chloro) exhibit higher molecular weights and polarity, influencing pharmacokinetics .

Key Insights :

  • tert-Butyl derivatives are primarily used as intermediates, while halogenated or alkylated variants show tailored bioactivity (e.g., 6,7-dimethyl for anticancer screening) .
  • Quinoline-coupled derivatives demonstrate enhanced ACC inhibition, highlighting the role of substituents in target engagement .

Biological Activity

Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a spirocyclic structure combining a chromanone moiety with a piperidine ring. The presence of a benzyl ester functional group enhances its lipophilicity, allowing for better interaction with biological targets. The compound's molecular formula is C18H23NO4C_{18}H_{23}NO_4 with a molecular weight of approximately 317.38 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Its spirocyclic structure allows it to fit into active sites of enzymes and receptors, potentially modulating their activities. For instance, it may inhibit certain enzymes by blocking substrate access through competitive inhibition .

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
  • Cytotoxic Effects : Investigations into its cytotoxic effects have shown promise in inhibiting the proliferation of cancer cell lines, indicating potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), leading to cell cycle arrest at the G0/G1 phase. The mechanism was linked to the modulation of key apoptotic proteins .
  • Molecular Docking Studies :
    • Molecular docking simulations have suggested that this compound can bind effectively to the active sites of various cancer-related enzymes, which may explain its observed cytotoxicity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison is made with other spirocyclic derivatives:

Compound NameStructural FeaturesBiological Activity
Spiro[chromane-2,4’-piperidine]-4(3H)-oneLacks benzyl ester groupLimited activity reported
Tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylateSimilar core structureExhibited moderate cytotoxicity

This compound stands out due to its enhanced lipophilicity and greater interaction potential with hydrophobic pockets in biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate?

  • Synthesis : The compound is typically synthesized via base-catalyzed spirocyclization. For example, reacting N-Boc-4-piperidinone with 2-hydroxyacetophenone in anhydrous methanol under reflux, followed by Boc deprotection using trifluoroacetic acid (TFA) .
  • Purification : Techniques include recrystallization (e.g., hexane wash) or column chromatography. Post-reaction workup often involves washing with HCl, NaOH, and brine, followed by drying over Na₂SO₄ .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • ¹H NMR : Peaks at δ 7.90 (d, J = 7.5 Hz) and δ 1.48 (s, 9H) confirm aromatic protons and tert-butyl groups, respectively .
  • HRMS : Used to verify molecular weight (e.g., [M + H]⁺ calcd. 317.1627, found 318.1631) .
  • X-ray Crystallography : Employed for resolving spirocyclic conformations, leveraging programs like SHELXL for refinement .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid :

  • Skin Contact : Wash with soap/water for ≥15 minutes .
  • Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
    • Storage : Keep in sealed containers at 2–8°C in dry, ventilated areas .

Advanced Research Questions

Q. How can multi-step synthesis of derivatives be optimized for higher yields?

  • Key Steps :

  • Boc Deprotection : Use TFA in dichloromethane (30 mL/g substrate) at room temperature for 5 hours, achieving 85% yield .
  • Coupling Reactions : Employ HATU and triethylamine for amide bond formation with quinoline-4-carboxylic acids .
    • Troubleshooting : Monitor reaction progress via TLC. Adjust stoichiometry (e.g., 1.2 eq. HATU) to minimize unreacted intermediates.

Q. How should researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability)?

  • Case Study : Antiproliferative assays on breast cancer cells showed IC₅₀ values ranging from 19.9 to 75.3 µM .
  • Mitigation Strategies :

  • Standardize cell lines (e.g., MCF-7 vs. MDA-MB-231) and culture conditions.
  • Validate assay reproducibility using positive controls (e.g., doxorubicin).

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to acetyl-CoA carboxylase or dopamine receptors .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
    • Validation : Compare computational results with experimental IC₅₀ or Ki values from enzymatic assays.

Q. How do functional group modifications influence reactivity and bioactivity?

  • Reactivity Insights :

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄ (acidic)Carboxylic acid
ReductionLiAlH₄Alcohol
SubstitutionAmines (nucleophiles)Amide derivatives
  • Bioactivity Trends : Propyl/benzyl substituents enhance lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .

Data Contradiction Analysis

  • Safety Data Gaps : Some SDSs report "no known hazards" , while others classify acute toxicity (H302) and respiratory irritation (H335) .
    • Resolution : Assume worst-case toxicity due to structural analogs (e.g., piperidine derivatives) and adhere to stringent PPE and ventilation protocols .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Reactant of Route 2
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Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

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